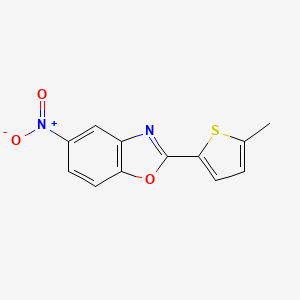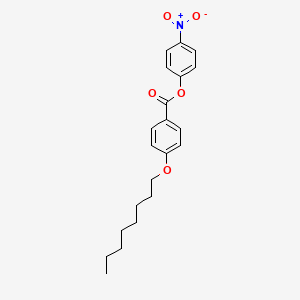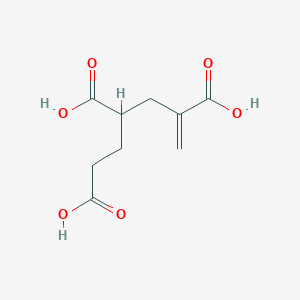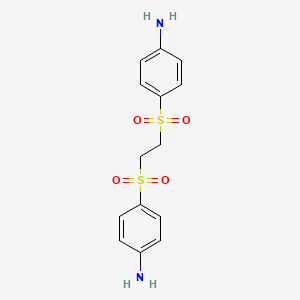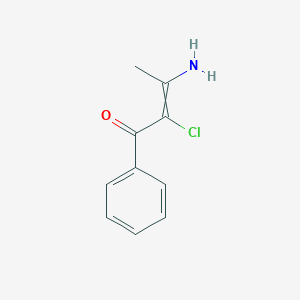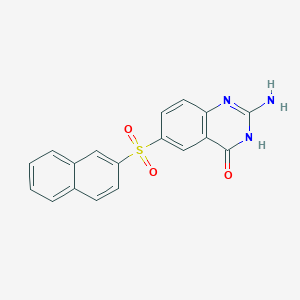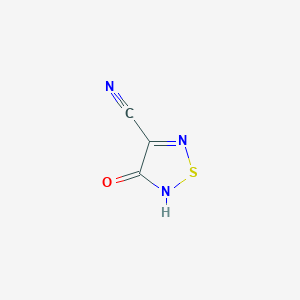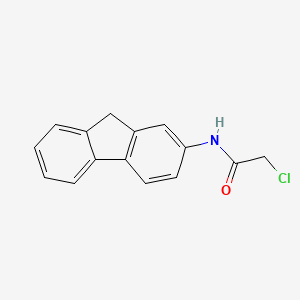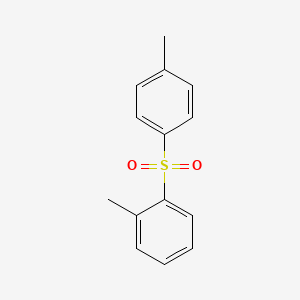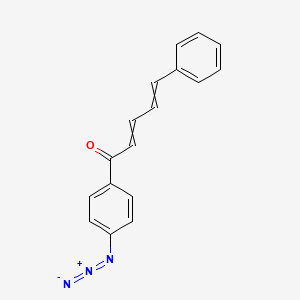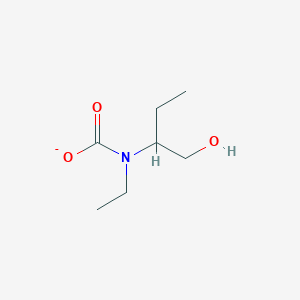
Ethyl(1-hydroxybutan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl(1-hydroxybutan-2-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an ethyl group, a hydroxybutan-2-yl group, and a carbamate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl(1-hydroxybutan-2-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of ethyl chloroformate with 1-hydroxybutan-2-amine under mild conditions. The reaction typically proceeds in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage.
Another method involves the use of urea and ethyl alcohol. This reaction requires heating to promote the formation of the carbamate ester. The reaction conditions must be carefully controlled to avoid side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl(1-hydroxybutan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a carbamate ester.
Reduction: The carbamate group can be reduced to form an amine, which can further react to form other derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and aryl halides.
Major Products
The major products formed from these reactions include carbamate esters, amines, and substituted carbamates. These products can be further utilized in various applications, including pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
Ethyl(1-hydroxybutan-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: It is used in the production of polymers and other materials. Its properties make it suitable for use in coatings, adhesives, and other industrial applications.
Mecanismo De Acción
The mechanism of action of ethyl(1-hydroxybutan-2-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl carbamate
- Propyl carbamate
- Butyl carbamate
Uniqueness
Ethyl(1-hydroxybutan-2-yl)carbamate is unique due to the presence of the hydroxybutan-2-yl group, which imparts specific reactivity and properties. This distinguishes it from other carbamates and makes it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
51170-48-0 |
|---|---|
Fórmula molecular |
C7H14NO3- |
Peso molecular |
160.19 g/mol |
Nombre IUPAC |
N-ethyl-N-(1-hydroxybutan-2-yl)carbamate |
InChI |
InChI=1S/C7H15NO3/c1-3-6(5-9)8(4-2)7(10)11/h6,9H,3-5H2,1-2H3,(H,10,11)/p-1 |
Clave InChI |
VWTMVGWRENPFOU-UHFFFAOYSA-M |
SMILES canónico |
CCC(CO)N(CC)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


